molecular formula C11H16OS B7992717 3-n-Butoxyphenyl methyl sulfide CAS No. 1443340-71-3

3-n-Butoxyphenyl methyl sulfide

Cat. No.: B7992717
CAS No.: 1443340-71-3
M. Wt: 196.31 g/mol
InChI Key: PSVOURZRHLBDPF-UHFFFAOYSA-N
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Description

3-n-Butoxyphenyl methyl sulfide is an organic compound that belongs to the class of sulfides Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Butoxyphenyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 3-n-butoxyphenol with methylthiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the methylthio group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxyphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the compound can yield thiols and other sulfur-containing derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-n-Butoxyphenyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-n-Butoxyphenyl methyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with other elements, facilitating the formation of new chemical structures. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-n-Butoxyphenyl ethyl sulfide
  • 3-n-Butoxyphenyl propyl sulfide
  • 3-n-Butoxyphenyl butyl sulfide

Comparison

3-n-Butoxyphenyl methyl sulfide is unique due to its specific substituents, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-butoxy-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-4-8-12-10-6-5-7-11(9-10)13-2/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVOURZRHLBDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300134
Record name Benzene, 1-butoxy-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443340-71-3
Record name Benzene, 1-butoxy-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443340-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butoxy-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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